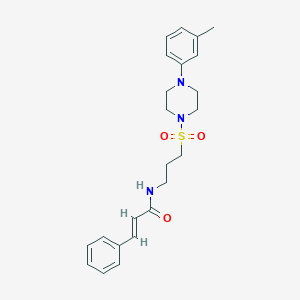
2-クロロ-6-(1H-1,2,4-トリアゾール-1-イル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C9H5ClN4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a triazole ring, and a benzenecarbonitrile moiety, which contribute to its unique chemical properties and reactivity .
科学的研究の応用
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound exhibits antifungal and antibacterial properties, making it useful in the development of antimicrobial agents.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antifungal activities.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
作用機序
Target of Action
Compounds with a 1,2,4-triazole ring structure have been known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit myriad of biological activities, suggesting their involvement in various biochemical pathways .
Pharmacokinetics
Some properties of the compound have been predicted, such as its density (13±01 g/cm³), boiling point (5701±600 °C at 760 mmHg), and polar surface area (67 Ų) among others . These properties can influence the compound’s bioavailability.
Result of Action
1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against certain cancer cell lines .
生化学分析
Biochemical Properties
Role in Biochemical Reactions: This compound interacts with various biomolecules within the cellular environment. Notably, it acts as a pharmacophore through hydrogen bonding and dipole interactions with biological receptors Enzymes, proteins, and other cellular components may be affected by its presence
Cellular Effects
Impact on Cell Function:準備方法
The synthesis of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves nucleophilic substitution reactions. One common method includes the reaction of 2-chlorobenzonitrile with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom by the triazole ring, resulting in the formation of the desired product .
化学反応の分析
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile can be compared with other triazole-containing compounds, such as:
Fluconazole: A well-known antifungal agent that also inhibits ergosterol synthesis.
Itraconazole: Another antifungal compound with a similar mechanism of action.
Prothioconazole: An agricultural fungicide that shares structural similarities with 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile.
The uniqueness of 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other triazole derivatives .
特性
IUPAC Name |
2-chloro-6-(1,2,4-triazol-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-2-1-3-9(7(8)4-11)14-6-12-5-13-14/h1-3,5-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAFJVVJCURVIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol](/img/structure/B2399049.png)
![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/new.no-structure.jpg)
![9-(2-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2399052.png)



![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)
![3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2399063.png)


![3-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2399067.png)

